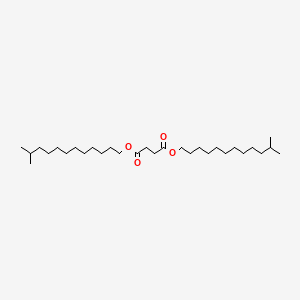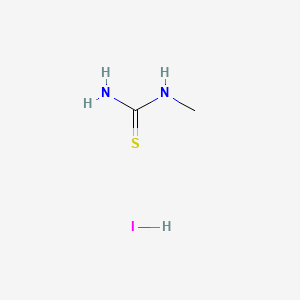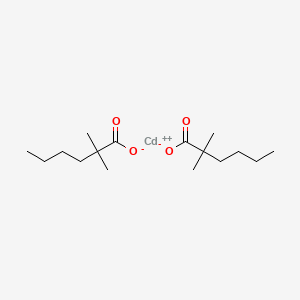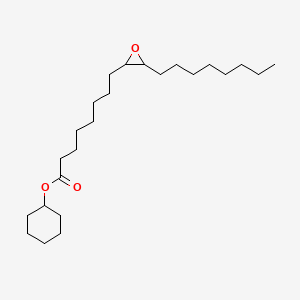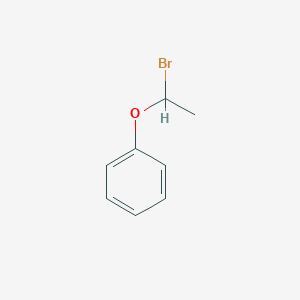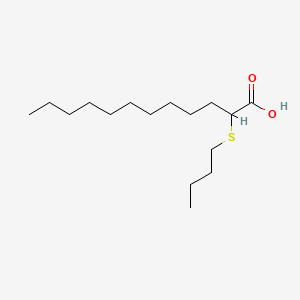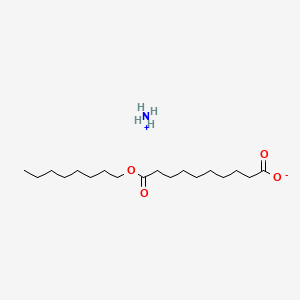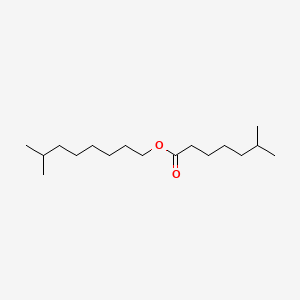
Cyclohexanone, 2-ethyl-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-ethyl-4,4-dimethyl- is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with an ethyl group at the second position and two methyl groups at the fourth position. This compound is a colorless to pale yellow liquid with a characteristic odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-ethyl-4,4-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone with ethyl and methyl groups. This can be achieved using Grignard reagents or organolithium compounds under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-ethyl-4,4-dimethyl- often involves the catalytic hydrogenation of corresponding precursors. This process is conducted at elevated temperatures and pressures, using catalysts like palladium or platinum supported on carbon. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-ethyl-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, ethers, thioethers.
Applications De Recherche Scientifique
Cyclohexanone, 2-ethyl-4,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanone, 2-ethyl-4,4-dimethyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular receptors. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: The parent compound, which lacks the ethyl and methyl substitutions.
2-Cyclohexen-1-one, 4,4-dimethyl-: A similar compound with a double bond in the cyclohexane ring.
4,4-Dimethylcyclohexanone: A compound with only the methyl substitutions.
Uniqueness
Cyclohexanone, 2-ethyl-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl and methyl groups influences its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
55739-89-4 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2-ethyl-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-4-8-7-10(2,3)6-5-9(8)11/h8H,4-7H2,1-3H3 |
Clé InChI |
JKOKKFRQRVUNGU-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(CCC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



